![molecular formula C15H17N3O3 B1436690 2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid CAS No. 1304266-32-7](/img/structure/B1436690.png)
2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid
Overview
Description
The compound “2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid” is a quinazolinone derivative . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the fusion of benzene ring with 2-pyrimidinone . The reaction can proceed via Michael addition followed by 1,5-exo-trig cyclization and dehydrogenation .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused with a 2-pyrimidinone . The InChI code for this compound is1S/C15H17N3O3/c19-14(20)8-10-4-3-7-18(10)9-13-16-12-6-2-1-5-11(12)15(21)17-13/h1-2,5-6,9-10,16H,3-4,7-8H2,(H,17,21)(H,19,20) . Chemical Reactions Analysis
Quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.32 . It is a powder at room temperature .Scientific Research Applications
Antifungal Applications
The quinazolinone core of the compound has been utilized in the development of antifungal agents. Researchers have synthesized derivatives that exhibit significant activity against fungal strains. This is particularly relevant in the search for new treatments against fungal infections, which are becoming increasingly resistant to existing medications .
Green Chemistry Synthesis
The compound’s synthesis involves eco-friendly, one-pot, three-component reactions in water without any catalyst. This represents a significant advancement in green chemistry, as it reduces the environmental impact by avoiding harmful solvents and simplifies the production process .
Antibacterial Agents
Quinazolinone derivatives, including those related to the compound , have shown promise as antibacterial agents. The emergence of drug-resistant bacterial strains has heightened the need for new antibiotics, and quinazolinones offer a potential solution due to their diverse biological activities .
Anticancer Research
The quinazolinone moiety is a key feature in many compounds with anticancer properties. Derivatives of this compound have been explored for their potential use in treating various cancers, leveraging their ability to interfere with cancer cell proliferation .
Anti-inflammatory and Analgesic Effects
Quinazolinone-based compounds are known for their anti-inflammatory and analgesic effects. This makes them valuable in the development of new medications for conditions characterized by inflammation and pain .
Anticonvulsant Properties
The compound’s framework is conducive to the development of anticonvulsant drugs. These are crucial for the treatment of seizure disorders, and the quinazolinone derivatives offer a promising avenue for new therapeutic options .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
These interactions can alter the conformation and activity of the target proteins, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The compound’s molecular weight (28731 g/mol) suggests that it may be well-absorbed and distributed throughout the body . The compound’s stability at room temperature suggests that it may have a reasonable half-life in the body .
Result of Action
Similar compounds have been shown to have a range of effects, including anti-inflammatory and analgesic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid . For example, the compound’s stability at room temperature suggests that it may be relatively stable under physiological conditions .
Safety and Hazards
Future Directions
Quinazolinones have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests potential future directions in the development of novel classes of antibacterial agents and other pharmaceuticals .
properties
IUPAC Name |
2-[1-[(4-oxo-3H-quinazolin-2-yl)methyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(20)8-10-4-3-7-18(10)9-13-16-12-6-2-1-5-11(12)15(21)17-13/h1-2,5-6,10H,3-4,7-9H2,(H,19,20)(H,16,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRNGQYUJMLDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC3=CC=CC=C3C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




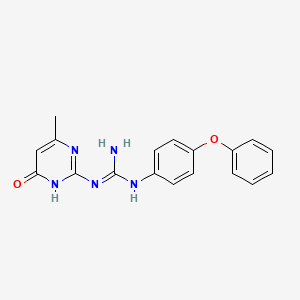
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate](/img/structure/B1436611.png)
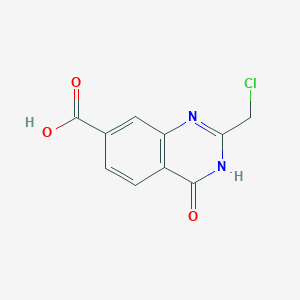
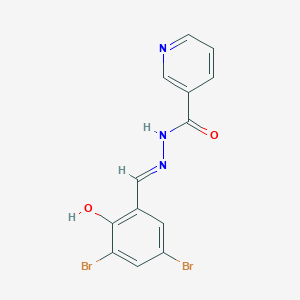

![2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436617.png)
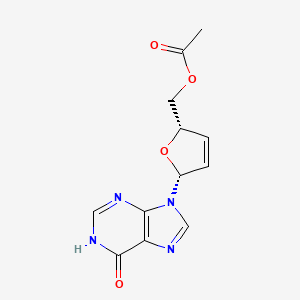
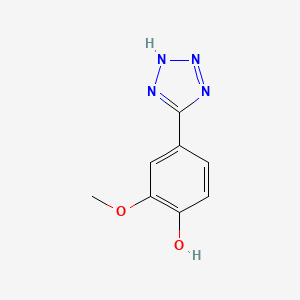
![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)
![2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436622.png)
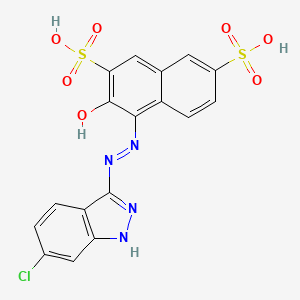
![3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436625.png)
